Cas no 1869171-73-2 (methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate)

Methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate is a synthetic intermediate featuring a pyrazole moiety linked to an amino ester functional group. Its structure combines a methoxy-substituted pyrazole ring with a methyl ester and an amino group, making it a versatile building block in medicinal chemistry and organic synthesis. The compound is particularly valuable for constructing heterocyclic frameworks due to its reactive sites, which facilitate further derivatization. Its stability under standard conditions and compatibility with common synthetic protocols enhance its utility in research and pharmaceutical development. This intermediate is often employed in the preparation of biologically active molecules, including potential drug candidates targeting enzyme inhibition or receptor modulation.
methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate structure
1869171-73-2 structure
Product Name:methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate
CAS No:1869171-73-2
MF:C8H13N3O3
MW:199.207121610641
CID:5790784
PubChem ID:165486217
Update Time:2025-06-09

methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1869171-73-2
    • methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate
    • EN300-1123069
    • Inchi: 1S/C8H13N3O3/c1-13-6-3-10-11(4-6)5-7(9)8(12)14-2/h3-4,7H,5,9H2,1-2H3
    • InChI Key: GLKXNTKFJIBRNC-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN1C=C(C=N1)OC)N)=O

Computed Properties

  • Exact Mass: 199.09569129g/mol
  • Monoisotopic Mass: 199.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 79.4Ų

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Additional information on methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate

Exploring the Properties and Applications of Methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate (CAS No. 1869171-73-2)

In the realm of organic chemistry and pharmaceutical research, methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate (CAS No. 1869171-73-2) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its pyrazole and amino acid ester moieties, serves as a versatile building block in drug discovery and material science. Researchers are increasingly exploring its role in synthesizing bioactive molecules, particularly in the development of kinase inhibitors and metabolically stable peptides.

The molecular structure of methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate combines a methoxy-substituted pyrazole ring with an esterified amino acid side chain, offering both lipophilicity and hydrogen-bonding capabilities. This duality makes it valuable for optimizing drug-like properties, such as oral bioavailability and target binding affinity. Recent studies highlight its utility in fragment-based drug design (FBDD), where its modularity enables rapid derivatization for high-throughput screening.

One of the trending topics in chemical research is the demand for sustainable synthetic methodologies. Methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate aligns with this trend, as its synthesis often employs catalytic green chemistry approaches, minimizing waste and energy consumption. Questions like "How to improve yields in pyrazole-containing compound synthesis?" or "What are the latest applications of amino acid esters in medicinal chemistry?" frequently appear in academic and industrial forums, reflecting the compound's relevance.

From a technical perspective, the CAS No. 1869171-73-2 compound exhibits stability under ambient conditions, though storage recommendations typically suggest protection from moisture to preserve its ester functionality. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly used to verify its purity, a critical factor for reproducibility in research. The growing interest in precise molecular characterization tools underscores the importance of such quality control measures.

In material science, derivatives of methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate have been investigated for their potential in smart polymers and coordination complexes. The 4-methoxy pyrazole unit, in particular, can act as a ligand for metal ions, enabling applications in catalysis or luminescent materials. This interdisciplinary appeal bridges gaps between pharmaceutical and industrial chemistry, addressing search queries like "Can pyrazole derivatives enhance polymer durability?"

Looking ahead, the compound’s adaptability positions it as a candidate for addressing challenges in personalized medicine and bioconjugation. Its amino ester group allows for facile linkage to biomolecules, a feature leveraged in prodrug development and targeted drug delivery systems. As AI-driven drug discovery accelerates, datasets incorporating CAS No. 1869171-73-2 analogs may contribute to predictive modeling for ADMET properties.

To summarize, methyl 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)propanoate exemplifies the convergence of synthetic innovation and applied science. Its multifaceted applications—from small-molecule therapeutics to functional materials—resonate with contemporary research priorities. For laboratories seeking custom synthesis or structure-activity relationship studies, this compound offers a robust scaffold to explore uncharted chemical space.

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